(S)-2-(4-Nitrophenyl)morpholine
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Overview
Description
(S)-2-(4-Nitrophenyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Nitrophenyl)morpholine typically involves the condensation of 4-nitrobenzaldehyde with morpholine. This reaction is often catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure liquid chromatography (HPLC) is common for the separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Nitrophenyl)morpholine undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Sodium chlorite, acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Secondary amines, solvents like dimethylformamide (DMF).
Major Products
Oxidation: 4-(4-Nitrophenyl)morpholin-3-one.
Reduction: 4-Aminophenylmorpholine.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(S)-2-(4-Nitrophenyl)morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-(4-Nitrophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects . The morpholine ring may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylmorpholine: Lacks the stereochemistry present in (S)-2-(4-Nitrophenyl)morpholine.
4-Aminophenylmorpholine: A reduced form of this compound.
4-Nitrophenylmorpholin-3-one: An oxidized derivative of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry may provide advantages in terms of selectivity and potency compared to its non-stereoisomeric counterparts .
Properties
CAS No. |
920799-01-5 |
---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2S)-2-(4-nitrophenyl)morpholine |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)9-3-1-8(2-4-9)10-7-11-5-6-15-10/h1-4,10-11H,5-7H2/t10-/m1/s1 |
InChI Key |
SGUCKOYGKLBSOC-SNVBAGLBSA-N |
Isomeric SMILES |
C1CO[C@H](CN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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